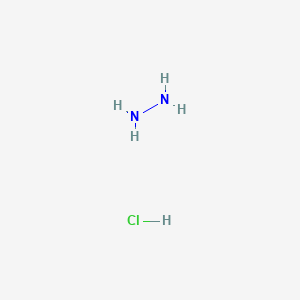Hydrazine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Hydrazine monohydrochloride plays a crucial role in controlling the hydrolysis and condensation reactions of titanium alkoxide precursors, leading to the formation of amorphous (non-crystalline) titanium dioxide (TiO₂) thin films with high refractive indices and high transparency. [, ]
These thin films hold potential applications in various fields, including:
Hydrazine hydrochloride, also known as hydrazinium chloride, is an inorganic compound with the chemical formula N₂H₅Cl. It appears as a white hygroscopic solid and is highly soluble in water. This compound is a salt formed from hydrazine and hydrochloric acid, making it a safer alternative to its parent compound, hydrazine, which is highly toxic and flammable. Hydrazine hydrochloride has a molar mass of 68.51 g/mol and a melting point ranging from 89 to 93 °C .
Hydrazine monohydrochloride is a hazardous compound and should be handled with appropriate precautions [, ].
- Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin [, ].
- Carcinogenicity: Suspected carcinogen [].
- Skin and eye irritant: Causes severe skin burns and eye damage [].
- Skin sensitization: May cause allergic skin reactions [].
- Environmental hazard: Very toxic to aquatic life with long lasting effects [].
Proper handling procedures include:
- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection.
- Working in a well-ventilated fume hood.
- Avoiding contact with skin and eyes.
- Following safe disposal procedures according to local regulations.
- Formation of Hydrazine Hydrate: When treated with a strong base like sodium hydroxide, hydrazine hydrochloride yields hydrazine hydrate:
- Decomposition: Upon heating, hydrazine hydrochloride decomposes to form nitrogen gas and hydrogen chloride:
- Reactions with Oxidizers: In the presence of oxidizing agents, hydrazine hydrochloride can participate in redox reactions that produce various nitrogenous compounds .
Hydrazine hydrochloride can be synthesized through various methods:
- Direct Reaction: An equimolar reaction between hydrazine hydrate and hydrochloric acid yields hydrazine hydrochloride:
- Double Displacement Reaction: A more convenient method involves reacting hydrazine sulfate with calcium chloride or barium chloride, resulting in the precipitation of insoluble sulfate and yielding hydrazine chloride in solution .
Hydrazine hydrochloride's uniqueness lies in its stability compared to free hydrazine while retaining some of its reactive properties. Its use as a precursor for other nitrogen compounds also sets it apart from similar compounds that may not have this versatility .
Studies have indicated that hydrazine hydrochloride can interact with various biological systems. Its ability to induce oxidative stress has been observed in specific experimental setups, leading to cellular damage in certain organisms. Additionally, its interactions with other chemical agents can modify its toxicity profile and efficacy in biological applications .
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (98.04%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (98.04%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Other CAS
5341-61-7
2644-70-4







